Cas no 802032-35-5 (9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-)
802032-35-5 structure
Product Name:9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-
CAS No:802032-35-5
MF:C6H14N2O2
MW:146.187561511993
CID:713145
PubChem ID:123868
Update Time:2025-04-19
9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-
- 9H-PYRIDO[2,3-B]INDOLE
- 9H-Pyrido[2,3-b]indole,9-methyl-2-(methylamino)-(8CI)
- HY-B1836
- BCP04503
- SCHEMBL1282002
- AC-2090
- 3-(2,2,2-trimethylhydrazine)propionate
- 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium hydroxide inner salt
- Quaterine
- CHEMBL2104708
- FT-0688222
- AMY530
- CCG-358183
- Meldonium (INN)
- 76144-81-5
- Mildronate
- BRN 3938272
- 3-[(trimethylammonio)amino]propanoate
- DB13723
- 3-(2,2,2-trimethyldiazan-2-iumyl)propanoate
- A838620
- Meldonium dihydrate, >=98% (HPLC), powder
- Mildonate
- MELDONIUM [MART.]
- CCRIS 8536
- FT-0645227
- Meldonium [INN]
- 3-(1,1,1-trimethylhydrazinium-2-yl)propanoate
- EN300-1265398
- AS-70972
- 3-[(trimethylazaniumyl)amino]propanoate
- Q-201406
- Meldonium dihydrate, European Pharmacopoeia (EP) Reference Standard
- Meldonium;MET-88;Quaterin
- Hydrazinium, 2-(2-carboxyethyl)-1,1,1-trimethyl-, hydroxide, inner salt
- F0001-1930
- 3-(2,2,2-Trimethyldiazaniumyl)propanoate
- CHEBI:131843
- D10504
- NCGC00164538-01
- Meldonium
- 3-(2,2,2-trimethyldiazan-2-ium-1-yl)propanoate
- Kvaterin
- Quaterin
- Z1198155653
- DTXSID10997497
- CS-0013905
- NS00124525
- BDBM50007906
- Mildronate,Meldonium
- 3-(2,2,2-trimethylhydrazin-2-ium-1-yl)propanoate
- MET88
- 802032-35-5
- 73H7UDN6EC
- AKOS002793781
- MELDONIUM [WHO-DD]
- UNII-73H7UDN6EC
- Q4289752
-
- Inchi: 1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3
- InChI Key: PVBQYTCFVWZSJK-UHFFFAOYSA-N
- SMILES: [O-]C(CCN[N+](C)(C)C)=O
Computed Properties
- Exact Mass: 146.105527694g/mol
- Monoisotopic Mass: 146.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.1
- Topological Polar Surface Area: 52.2Ų
9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl- Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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